An In-Depth Technical Guide to 1-(3-Hydroxypyridin-4-yl)ethanone
An In-Depth Technical Guide to 1-(3-Hydroxypyridin-4-yl)ethanone
CAS Number: 30152-05-7
Introduction
1-(3-Hydroxypyridin-4-yl)ethanone is a heterocyclic organic compound featuring a pyridine ring substituted with both a hydroxyl and an acetyl group. This molecular architecture makes it a valuable building block and a compound of significant interest in medicinal chemistry and drug development. The presence of the 3-hydroxy-4-pyridone scaffold imparts key chemical properties, most notably its ability to act as a bidentate chelator for metal ions. This guide provides a comprehensive overview of the synthesis, properties, and applications of 1-(3-Hydroxypyridin-4-yl)ethanone, with a focus on its relevance to researchers, scientists, and professionals in the field of drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(3-Hydroxypyridin-4-yl)ethanone is presented in the table below.
| Property | Value | Source |
| CAS Number | 30152-05-7 | [1] |
| Molecular Formula | C₇H₇NO₂ | [1][2] |
| Molecular Weight | 137.14 g/mol | [2] |
| Appearance | Powder | |
| Melting Point | 52-54 °C | |
| Storage Temperature | Room Temperature, under inert atmosphere | [1] |
Synthesis and Characterization
While specific, detailed step-by-step synthetic protocols for 1-(3-Hydroxypyridin-4-yl)ethanone are not extensively documented in readily available literature, the synthesis of 3-hydroxypyridin-4-one derivatives is well-established. A common and versatile approach involves the conversion of 3-hydroxypyran-4-ones, such as maltol, into their corresponding pyridinone derivatives.[3] This transformation is typically achieved by reacting the pyranone with a suitable amine.
A plausible synthetic pathway for 1-(3-Hydroxypyridin-4-yl)ethanone could be conceptualized starting from a suitably substituted pyranone, followed by reaction with an ammonia source to form the pyridine ring. The acetyl group could either be present on the starting pyranone or introduced at a later stage through a Friedel-Crafts acylation or a similar reaction on the pyridine ring, provided the hydroxyl group is appropriately protected.
The following diagram illustrates a generalized synthetic scheme for 3-hydroxypyridin-4-ones from a pyranone precursor.
Caption: Generalized synthesis of 3-hydroxypyridin-4-ones.
Characterization of 1-(3-Hydroxypyridin-4-yl)ethanone would typically involve a suite of spectroscopic techniques to confirm its structure and purity. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure.
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl protons of the acetyl group, and a broad singlet for the hydroxyl proton.
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¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the acetyl group, the methyl carbon, and the carbons of the pyridine ring, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretching of the hydroxyl group, a sharp, strong absorption for the C=O stretching of the ketone, and characteristic peaks for the aromatic C-H and C=C/C=N bonds of the pyridine ring.
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Mass Spectrometry: Mass spectral analysis would show a molecular ion peak corresponding to the molecular weight of the compound (137.14 g/mol ).
Key Applications in Drug Discovery and Development
The 3-hydroxypyridin-4-one scaffold is a privileged structure in medicinal chemistry, and 1-(3-Hydroxypyridin-4-yl)ethanone serves as a key intermediate in the synthesis of various biologically active molecules.[2] Its utility stems from the unique combination of a hydrogen-bonding hydroxyl group and a metal-chelating ketone, which allows for diverse biological interactions.
Metal Chelation Therapy
One of the most significant applications of 3-hydroxypyridin-4-ones is in metal chelation therapy, particularly for the treatment of iron overload.[3][4] The bidentate nature of the 3-hydroxy and 4-keto groups allows for the formation of stable complexes with trivalent metal ions like Fe(III). This property is exploited to sequester excess iron in the body, which can then be excreted. While 1-(3-Hydroxypyridin-4-yl)ethanone itself is not a clinical chelator, it is a valuable precursor for developing more complex and potent iron chelating agents.[5]
The following diagram illustrates the chelation of a metal ion by the 3-hydroxypyridin-4-one core.
Caption: Metal chelation by the 3-hydroxypyridin-4-one scaffold.
Enzyme Inhibition
The 3-hydroxypyridin-4-one moiety is also a key pharmacophore in the design of enzyme inhibitors. Derivatives of this scaffold have been investigated as inhibitors for a range of enzymes, including:
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Catechol-O-methyltransferase (COMT): Inhibition of COMT is a therapeutic strategy for Parkinson's disease, as it can increase the bioavailability of levodopa. 3-Hydroxypyridin-4-ones have been explored as non-nitrocatechol COMT inhibitors.[6]
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Tyrosinase: This enzyme is involved in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. Several 3-hydroxypyridin-4-one derivatives have shown potent anti-tyrosinase activity.[7]
Antimicrobial and Anticancer Applications
Recent research has highlighted the potential of 3-hydroxypyridin-4-one hybrids as inhibitors of bacterial biofilm formation, particularly in pathogenic bacteria like Pseudomonas aeruginosa.[8] The mechanism is thought to involve the disruption of quorum sensing pathways. Furthermore, the cytotoxic effects of some 3-hydroxypyridin-4-one derivatives against cancer cell lines suggest their potential as anticancer agents, with their activity often correlated with their lipophilicity.[4]
Safety and Handling
1-(3-Hydroxypyridin-4-yl)ethanone should be handled with appropriate safety precautions in a laboratory setting. It is classified with the following hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
The GHS pictogram associated with this compound is the GHS07 (exclamation mark), indicating that it can be an irritant, skin sensitizer, and acutely toxic (harmful). Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.
Conclusion
1-(3-Hydroxypyridin-4-yl)ethanone is a versatile heterocyclic compound with significant potential in drug discovery and development. Its core 3-hydroxypyridin-4-one structure provides a foundation for the design of potent metal chelators and enzyme inhibitors. While detailed experimental data for this specific compound is not abundantly available in the public domain, its role as a key intermediate is evident from the broad range of biological activities reported for its derivatives. Further research into the synthesis and biological evaluation of novel compounds derived from 1-(3-Hydroxypyridin-4-yl)ethanone is likely to yield new therapeutic agents for a variety of diseases.
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